molecular formula C20H20ClN3O3 B15109418 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15109418
M. Wt: 385.8 g/mol
InChI Key: KSQLYXORAWDQGD-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring and the phenoxyacetamide moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 4-chlorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Introduction of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be introduced by reacting the oxadiazole intermediate with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.

    Pharmacology: It is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the phenoxyacetamide moiety can interact with enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of an oxadiazole ring and exhibits similar biological activities.

    N-(4-(4-methyl-1-piperazinyl)sulfonyl)phenyl]acetamide: This compound has a piperazine ring and sulfonyl group, showing comparable pharmacological properties.

Uniqueness

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both the oxadiazole ring and the phenoxyacetamide moiety, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential as a versatile compound for various applications in medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H20ClN3O3/c1-12(2)16-9-4-13(3)10-17(16)26-11-18(25)22-20-19(23-27-24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,24,25)

InChI Key

KSQLYXORAWDQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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